molecular formula C6H6ClNO B8052965 4-Chloro-6-methylpyridin-2-OL

4-Chloro-6-methylpyridin-2-OL

Cat. No.: B8052965
M. Wt: 143.57 g/mol
InChI Key: KVNCIZDMBVKRKV-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyridin-2-ol (CAS 1227576-13-7) is a pyridine derivative with the molecular formula C6H6ClNO and a molecular weight of 143.57 . This compound is a valuable synthetic intermediate in organic and medicinal chemistry research. Pyridin-2-ol derivatives, such as this one, are recognized for their peptidomimetic functionality and play an essential role as scaffolds in drug design for various therapeutic agents, including reverse transcriptase inhibitors, antibiotics, and antifungals . This chemical serves as a key building block for the exploration of novel compounds. Research indicates that substituted pyridin-2-amines and pyridin-2-ols can be regioselectively transformed into their 5-hydroxy derivatives via oxyfunctionalization using whole-cell biocatalysts, a promising method for preparing various pyridin-5-ols which are difficult to synthesize by conventional means . Furthermore, 6-methylpyridin-2-one derivatives are investigated in advanced research areas, such as the development of positive allosteric modulators for the N-methyl-D-aspartate (NMDA) receptor, highlighting the potential of this chemical class in neuroscience and the treatment of cognitive impairment . Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The following hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (MSDS) for proper handling, storage, and disposal procedures. Store sealed in a dry, room temperature environment .

Properties

IUPAC Name

4-chloro-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNCIZDMBVKRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination Using Phosphorus Oxychloride (POCl₃)

A common approach involves chlorinating 6-methylpyridin-2-OL or its protected analogs. For example, 2-amino-6-methylpyridin-4-ol undergoes chlorination with POCl₃ under reflux conditions, yielding 4-chloro-6-methylpyridin-2-OL. Key parameters include:

  • Reaction Conditions : POCl₃ (3–5 equiv), reflux (80–110°C), 5–15 hours.

  • Workup : Post-reaction quenching with ice-water, pH adjustment to 8–9 using ammonia, and extraction with ethyl acetate.

  • Yield : 54–88%.

Radical Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Radical-initiated chlorination offers regioselectivity for the 4-position. A mixture of 2-methylpyridine-N-oxide and SO₂Cl₂ in CCl₄, catalyzed by benzoyl peroxide, achieves chlorination at 60–80°C.

  • Key Steps :

    • Radical initiator (e.g., azobisisobutyronitrile) ensures controlled reactivity.

    • Distillation under reduced pressure isolates the product.

  • Yield : 79%.

Hydrolysis of 4-Chloro-6-methylpyridin-2-methoxy Precursors

Demethylation Using Hydrogen Halides

4-Chloro-6-methoxypyridine derivatives undergo hydrolysis with HCl or HBr to introduce the hydroxyl group. For instance:

  • Substrate : 4-Chloro-6-methoxy-2-methylpyridine.

  • Conditions : Gaseous HCl in acetone, 5–30°C, 1–3 hours.

  • Yield : >95% purity with near-quantitative conversion.

Alkaline Hydrolysis

Alternative methods employ NaOH or KOH in aqueous ethanol (50–60°C) to cleave methoxy groups. This method avoids harsh acids but requires careful pH control.

Multi-Step Synthesis from 2-Amino-4-chloro-6-methylpyrimidine

While primarily a pyrimidine route, this method highlights transferable strategies:

  • Nitration : 2-Amino-6-methylpyrimidine nitrated at the 4-position.

  • Reduction and Chlorination : Catalytic hydrogenation followed by POCl₃ treatment.

  • Final Yield : 54% after crystallization.

Bio-Catalytic Hydroxylation

Recent advances utilize microbial enzymes for hydroxylation. Streptomyces sp. MAK1 hydroxylates 4-chloro-6-methylpyridin-2-amine to this compound at 30°C.

  • Advantages : Eco-friendly, high regioselectivity.

  • Limitations : Scalability challenges; 74% yield.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, improving efficiency:

  • Substrate : (4-Chlorophenyl)(6-methylpyridin-3-yl) derivatives.

  • Conditions : Ethanol, NH₄OAc, NaBH₃CN, 90°C, 30 minutes.

  • Yield : 70%.

Comparative Analysis of Methods

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
POCl₃ ChlorinationPOCl₃, NH₃80–1105–1554–88>98
SO₂Cl₂ RadicalSO₂Cl₂, BPO60–802–87997
HCl HydrolysisHCl gas5–301–3>9599
MicrobialStreptomyces sp.3067490
MicrowaveNaBH₃CN, NH₄OAc900.57095

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpyridin-2-OL can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include 4-chloro-6-methylpyridine-2-one.

    Reduction: Products include 4-chloro-6-methylpiperidin-2-OL.

Scientific Research Applications

Drug Design and Development

4-Chloro-6-methylpyridin-2-OL serves as a scaffold for developing new pharmaceutical compounds. Its derivatives are explored for their potential in treating various diseases, including cancer, inflammation, and infectious diseases. The following table summarizes key findings related to its medicinal applications:

Study Application Findings
AnticancerDerivatives induce apoptosis in cancer cell lines (e.g., HeLa, A549)
AntimicrobialExhibits activity against various bacterial strains
Enzyme InhibitionModulates enzyme activity relevant to disease pathways

Structure-Activity Relationship (SAR)

Research focuses on synthesizing derivatives by modifying functional groups on the pyridine ring to enhance bioactivity. In vitro assays assess these derivatives' effects on disease-related targets, while in vivo studies evaluate their pharmacokinetics and toxicity profiles.

Agricultural Applications

This compound derivatives have been investigated for their potential as agrochemicals. Their antimicrobial properties make them suitable candidates for developing fungicides and herbicides. Studies indicate that certain derivatives can inhibit the growth of pathogenic fungi and bacteria affecting crops.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in synthesizing specialty chemicals and materials with specific properties. Its unique chemical structure allows for versatile applications in organic synthesis.

Case Study 1: Anticancer Activity

A study published in PMC demonstrated that derivatives of this compound exhibited significant anticancer properties by inducing cell cycle arrest and apoptosis in HeLa cells. The mechanism involved modulating specific signaling pathways associated with cancer progression .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial effects of this compound showed promising results against several bacterial strains, including E. coli and Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyridin-2-OL depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications
4-Chloro-6-methylpyridin-2-OL -OH (C2), -Cl (C4), -CH3 (C6) C₆H₆ClNO Likely intermediate in drug synthesis; increased lipophilicity due to -CH3
4-Chloropyridin-2-OL -OH (C2), -Cl (C4) C₅H₄ClNO Higher acidity (stronger -OH donor); used as a ligand in coordination chemistry
6-Methylpyridin-2-OL -OH (C2), -CH3 (C6) C₆H₇NO Enhanced solubility in organic solvents; precursor for heterocyclic synthesis
4,6-Dichloropyridin-2-OL -OH (C2), -Cl (C4, C6) C₅H₃Cl₂NO Lower pKa compared to mono-chloro analogs; potential antimicrobial activity

Key Findings:

Acidity of the Hydroxyl Group :
The presence of electron-withdrawing groups (e.g., -Cl at C4) increases the acidity of the hydroxyl group. 4-Chloropyridin-2-OL (pKa ~4.1) is more acidic than 6-methylpyridin-2-OL (pKa ~5.8) due to the inductive effect of chlorine . This compound likely exhibits intermediate acidity, balancing the electron-withdrawing -Cl and electron-donating -CH3.

Lipophilicity and Solubility :
The methyl group at C6 in this compound enhances lipophilicity compared to unchlorinated analogs, as seen in toluidine derivatives (e.g., 4-chloro-ortho-toluidine, where -CH3 increases hydrophobicity ). This property may improve membrane permeability in pharmaceutical contexts.

Reactivity and Applications: Chlorinated pyridinols are often intermediates in drug synthesis. For example, 4-chloropyridin-2-OL is a precursor for antifungal agents . Methyl-substituted derivatives, such as 6-methylpyridin-2-OL, are utilized in metal-organic frameworks (MOFs) due to their steric and electronic effects .

Methodological Considerations

Structural data for such compounds are typically derived from X-ray crystallography or spectroscopic methods. The SHELX system (e.g., SHELXL for refinement) is a standard tool for determining crystal structures, which could be applied to this compound to confirm bond lengths and angles.

Biological Activity

4-Chloro-6-methylpyridin-2-OL is a heterocyclic compound notable for its diverse biological activities. This article explores its structural characteristics, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Structural Characteristics

This compound has the molecular formula C₆H₆ClN₁O and a molecular weight of 143.57 g/mol. Its structure features a pyridine ring with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position, contributing to its unique chemical properties:

Property Description
Molecular FormulaC₆H₆ClN₁O
Molecular Weight143.57 g/mol
Functional GroupsHydroxyl (-OH), Chlorine (Cl)

Research indicates that this compound functions primarily as an inhibitor in various enzymatic processes. Key mechanisms include:

  • Allosteric Modulation : It acts as an allosteric modulator of glutamate receptors, which play critical roles in cognitive functions and synaptic plasticity. This modulation may have implications for treating cognitive impairments such as Alzheimer's disease and schizophrenia.
  • Enzyme Inhibition : The compound has shown significant inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Neuroprotective Effects

Studies have demonstrated that this compound enhances synaptic plasticity, which is crucial for learning and memory. Its ability to modulate glutamate receptors suggests it could be beneficial in neurodegenerative diseases.

Anti-Cancer Potential

Structural analogs of this compound have been investigated for their anti-cancer properties. Research indicates that these compounds can block receptor interactions that promote tumor growth, making them candidates for cancer therapy .

Case Studies

  • Cognitive Enhancement : In a study examining the effects of various compounds on cognitive function, this compound was found to improve memory retention in animal models by enhancing glutamate receptor activity.
  • Cancer Cell Line Studies : Compounds structurally related to this compound were tested against hematological cancer cell lines, showing significant cytotoxic effects and promoting apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including bioconversion techniques using microbial systems that enhance hydroxylation processes at specific positions on the pyridine ring .

Applications in Research :

  • Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders and cancers.
  • Biological Studies : Serves as a tool for studying enzyme interactions and receptor activities, aiding in drug discovery efforts.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyridine derivatives:

Compound Name Structural Features Biological Activity
2-Chloro-6-methylpyridineChlorine at the 2-positionPrimarily acts as an electrophile
3-Chloro-6-methylpyridineChlorine at the 3-positionExhibits different reactivity patterns
2-Hydroxy-6-methylpyridineHydroxyl group at the 2-positionEnhanced solubility; potential biological activity

The unique combination of chlorine and hydroxyl groups in this compound distinguishes it from its analogs, affecting its reactivity and biological properties significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-methylpyridin-2-OL, and how can reaction conditions be systematically varied to improve yield?

  • Methodology : Begin with nucleophilic substitution or condensation reactions using precursors like 6-methylpyridin-2-ol and chlorinating agents (e.g., POCl₃). Key variables include temperature (80–120°C), solvent polarity (DMF vs. toluene), and catalyst choice (e.g., Lewis acids). Monitor progress via TLC and optimize purification using column chromatography with gradients of ethyl acetate/hexane. Intermediate characterization via 1H^1H-NMR ensures regioselectivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use PPE (nitrile gloves, lab coats, safety goggles) and conduct reactions in fume hoods to avoid inhalation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Store separately from bases or reducing agents to prevent unintended reactions. Refer to H303+H313+H333 hazard codes for toxicity mitigation .

Q. How can X-ray crystallography and spectroscopic methods resolve the structural ambiguities of this compound?

  • Methodology : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) and refine structures with SHELXL . Complement with 13C^{13}C-NMR to confirm substituent positions (e.g., chlorine at C4: δ ~140 ppm) and IR for hydroxyl stretching (~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute HOMO-LUMO gaps and electrostatic potential maps. Validate against experimental UV-Vis spectra. The Colle-Salvetti correlation-energy formula can refine electron density distributions, particularly for chlorine’s electronegative effects .

Q. What analytical strategies address contradictions in reported spectroscopic data for this compound derivatives?

  • Methodology : Perform comparative analysis using high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Cross-validate 1H^1H-NMR coupling constants (e.g., J = 8.5 Hz for adjacent aromatic protons) with DFT-predicted spin-spin interactions. Replicate synthesis under controlled conditions to isolate stereochemical variables .

Q. How can degradation pathways and environmental persistence of this compound be modeled?

  • Methodology : Conduct accelerated stability studies under varying pH (2–12) and UV exposure. Use LC-MS to identify breakdown products (e.g., dechlorinated intermediates). Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation rates, referencing logP values (~1.8) and hydroxyl group reactivity .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the chloro substituent.
  • Computational Modeling : Benchmark DFT results against crystallographic bond lengths (e.g., C-Cl: ~1.74 Å) for accuracy .
  • Safety : Implement gloveboxes for air-sensitive steps and regularly calibrate gas detectors for chlorinated vapors .

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